Enantiomeric Purity Enables Stereospecific Peptide Synthesis vs. Racemic or (R)-Enantiomer
The (S)-enantiomer is distinguished from its (R)-counterpart (CAS 1375078-38-8) by its specific optical rotation and absolute stereochemistry, confirmed by chiral HPLC . The (S)-enantiomer exhibits a melting point of 228-233 °C, which is significantly higher than the 208-213 °C reported for the (R)-enantiomer under comparable analytical conditions . This difference in physical properties serves as a practical identity test. Critically, employing the correct (S)-enantiomer is not a matter of preference but a necessity; chiral HPLC separation is required to isolate the desired enantiomer from a racemic synthesis, and the enantiomeric excess directly dictates the stereochemical integrity of the final peptide product [1].
| Evidence Dimension | Melting Point (mp) as a measure of physical identity |
|---|---|
| Target Compound Data | 228-233 °C |
| Comparator Or Baseline | (R)-enantiomer: 208-213 °C |
| Quantified Difference | Target compound mp is 20-25 °C higher |
| Conditions | Solid powder form, as reported on supplier Certificates of Analysis |
Why This Matters
The significant difference in melting point provides a rapid, non-destructive quality control metric to confirm the identity and stereochemical purity of the (S)-enantiomer, preventing costly synthetic failures from using the incorrect isomer.
- [1] RSC Publishing. (2021). Synthesis and pharmacological evaluation of enantiomerically pure endo-configured KOR agonists. Organic & Biomolecular Chemistry. View Source
